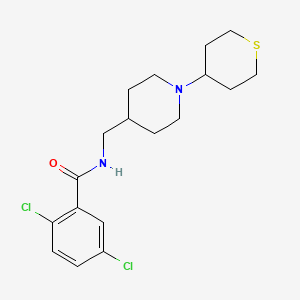![molecular formula C19H14N4O2S2 B2721241 N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide CAS No. 1164549-41-0](/img/structure/B2721241.png)
N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide is a useful research compound. Its molecular formula is C19H14N4O2S2 and its molecular weight is 394.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives related to N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide involves complex chemical reactions that yield compounds with significant biological activities. These derivatives are designed to target specific receptors or enzymes within biological systems. For instance, compounds with a 4-thiazolidinone ring have been synthesized and evaluated for their anticonvulsant activity, showing considerable effects in pharmacological tests, indicating the versatility of this chemical scaffold in designing new therapeutic agents (Faizi et al., 2017).
Biological Activity and Potential Therapeutic Uses
Anticancer Activity
Several studies have focused on the anticancer properties of benzimidazole derivatives. For example, derivatives synthesized for targeting kinesin spindle protein (KSP) have shown promise in arresting cells in mitosis, leading to cell death in cancer cells. This indicates the potential of such compounds as anticancer agents, highlighting the role of benzimidazole and thiazolidinone derivatives in developing new therapeutic strategies against cancer (Theoclitou et al., 2011).
Antimicrobial Activity
Compounds derived from benzimidazole have been evaluated for their antimicrobial properties, with some showing significant activity against various microbial strains. This suggests the utility of such compounds in addressing microbial resistance and developing new antimicrobial therapies (Nofal et al., 2002).
Antihyperglycemic Activity
Benzimidazole-thiazolidinedione hybrids have been synthesized and evaluated for their antihyperglycemic activity. These compounds have demonstrated potential in increasing the expression of proteins like PPARγ and GLUT-4, which are considered strategic targets in diabetes management. This indicates the potential application of such derivatives in the treatment of diabetes through insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019).
Enzyme Inhibition
The compound and its derivatives have been explored for their ability to inhibit various enzymes, such as carbonic anhydrases, which play crucial roles in physiological processes. This enzyme inhibition activity suggests potential therapeutic applications in conditions where modulation of enzyme activity can be beneficial (Rawden et al., 2000).
properties
IUPAC Name |
N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S2/c1-11-6-8-12(9-7-11)17(24)22-23-18(25)15(27-19(23)26)10-16-20-13-4-2-3-5-14(13)21-16/h2-10,25H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKVRXMOCFDUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


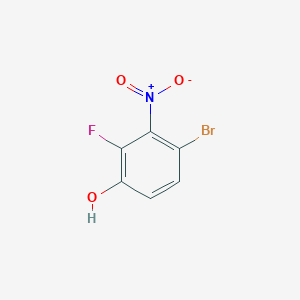
![5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2721166.png)
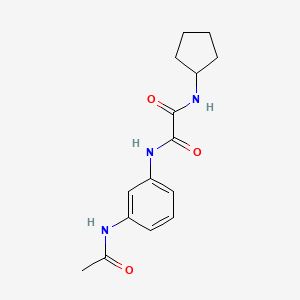
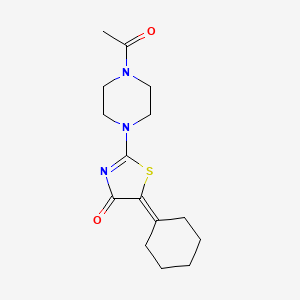

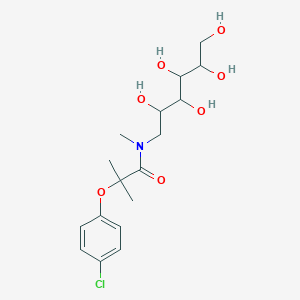
![2-[(2,4,4-Trimethylpentan-2-ylamino)methylidene]propanedinitrile](/img/structure/B2721172.png)
![2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2721173.png)
![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B2721174.png)
![4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2721175.png)
![Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2721176.png)
![2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B2721178.png)
